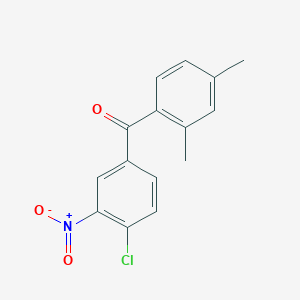![molecular formula C15H14N2O3S B5869812 2-[(4-nitrobenzyl)thio]-N-phenylacetamide](/img/structure/B5869812.png)
2-[(4-nitrobenzyl)thio]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-nitrobenzyl)thio]-N-phenylacetamide, also known as NBPT, is a chemical compound that has gained significant attention in scientific research due to its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which has negative effects on the environment, particularly in agriculture. NBPT has been shown to effectively inhibit urease activity, making it a promising solution to reduce the negative impact of urea on the environment.
Wirkmechanismus
2-[(4-nitrobenzyl)thio]-N-phenylacetamide inhibits urease activity by binding to the active site of the enzyme, preventing the hydrolysis of urea. This mechanism has been elucidated in several studies, including a study by Hu et al. (2012) that used X-ray crystallography to determine the crystal structure of the 2-[(4-nitrobenzyl)thio]-N-phenylacetamide-urease complex.
Biochemical and Physiological Effects:
2-[(4-nitrobenzyl)thio]-N-phenylacetamide has been shown to have no significant toxic effects on animals, making it a promising candidate for use in agriculture. However, further research is needed to fully understand the biochemical and physiological effects of 2-[(4-nitrobenzyl)thio]-N-phenylacetamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(4-nitrobenzyl)thio]-N-phenylacetamide as a urease inhibitor is its high potency, with studies showing that it can effectively inhibit urease activity at low concentrations. However, 2-[(4-nitrobenzyl)thio]-N-phenylacetamide has limited solubility in water, which can make it difficult to use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-nitrobenzyl)thio]-N-phenylacetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the optimization of 2-[(4-nitrobenzyl)thio]-N-phenylacetamide as a urease inhibitor, including the investigation of its efficacy in different soil types and under different environmental conditions. Additionally, the potential use of 2-[(4-nitrobenzyl)thio]-N-phenylacetamide in other applications, such as medicine or industrial processes, could be explored.
Synthesemethoden
The synthesis of 2-[(4-nitrobenzyl)thio]-N-phenylacetamide involves the reaction of 4-nitrobenzyl chloride with thiophenol, followed by the reaction of the resulting product with N-phenylacetamide. The process is detailed in a study by Li et al. (2010), which provides a comprehensive overview of the synthesis method.
Wissenschaftliche Forschungsanwendungen
2-[(4-nitrobenzyl)thio]-N-phenylacetamide has been extensively studied for its potential as a urease inhibitor in agriculture. Urea is a common fertilizer used in agriculture, but its hydrolysis by urease leads to the release of ammonia, which can contribute to air pollution, soil acidification, and other negative environmental effects. 2-[(4-nitrobenzyl)thio]-N-phenylacetamide has been shown to effectively inhibit urease activity, reducing the negative impact of urea on the environment.
Eigenschaften
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(16-13-4-2-1-3-5-13)11-21-10-12-6-8-14(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYBXUCCMDPRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)




![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)


![7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5869817.png)

